tert-Butyl methyl(2-((5-nitropyridin-2-yl)oxy)ethyl)carbamate
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Overview
Description
tert-Butyl methyl(2-((5-nitropyridin-2-yl)oxy)ethyl)carbamate is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a tert-butyl group, a methyl group, and a nitropyridinyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(2-((5-nitropyridin-2-yl)oxy)ethyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate, methylamine, and 5-nitropyridine-2-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Steps: The tert-butyl carbamate is first reacted with methylamine to form the intermediate tert-butyl methylcarbamate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(2-((5-nitropyridin-2-yl)oxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
tert-Butyl methyl(2-((5-nitropyridin-2-yl)oxy)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(2-((5-nitropyridin-2-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets. The nitropyridinyl moiety is believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate: Similar structure but with a thioether linkage instead of an ether linkage.
tert-Butyl (2-((3-nitropyridin-2-yl)amino)ethyl)carbamate: Similar structure but with an amino group instead of an ether linkage.
Uniqueness
tert-Butyl methyl(2-((5-nitropyridin-2-yl)oxy)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitropyridinyl moiety, in particular, distinguishes it from other similar compounds and contributes to its unique properties .
Properties
Molecular Formula |
C13H19N3O5 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[2-(5-nitropyridin-2-yl)oxyethyl]carbamate |
InChI |
InChI=1S/C13H19N3O5/c1-13(2,3)21-12(17)15(4)7-8-20-11-6-5-10(9-14-11)16(18)19/h5-6,9H,7-8H2,1-4H3 |
InChI Key |
OKCRQRAKSAZCFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=NC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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